molecular formula C40H65N5O18 B12306331 2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate

2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No.: B12306331
M. Wt: 904.0 g/mol
InChI Key: BMMSFTOJKPBWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional derivative of 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) esters, characterized by two key structural motifs:

Polyethylene glycol (PEG) spacers: The molecule contains two 3,6,9,12-tetraoxapentadecan-15-oate chains, which enhance aqueous solubility and reduce immunogenicity .

Bioactive moieties: A (4R,5S)-5-methyl-2-oxoimidazolidin-4-yl group, known for its role in biotin-binding applications (e.g., desthiobiotin derivatives) . Dual NHS ester groups, enabling covalent conjugation with primary amines in proteins, peptides, or nanoparticles .

This architecture suggests applications in targeted drug delivery, bioconjugation, or diagnostic probes, leveraging the imidazolidin moiety for receptor-specific interactions and PEG chains for improved pharmacokinetics .

Properties

Molecular Formula

C40H65N5O18

Molecular Weight

904.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C40H65N5O18/c1-31-32(42-40(53)41-31)5-3-2-4-6-33(46)43(13-17-56-21-25-60-29-27-58-23-19-54-15-11-38(51)62-44-34(47)7-8-35(44)48)14-18-57-22-26-61-30-28-59-24-20-55-16-12-39(52)63-45-36(49)9-10-37(45)50/h31-32H,2-30H2,1H3,(H2,41,42,53)

InChI Key

BMMSFTOJKPBWIL-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves the conjugation of desthiobiotin with PEG4 and NHS ester groups. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the stability of the NHS ester groups .

Industrial Production Methods

Industrial production of N-Desthiobiotin-N-bis(PEG4-NHS ester) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Mechanism of Action

The mechanism of action of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves the formation of a covalent bond between the NHS ester groups and primary amines on target molecules. This covalent attachment facilitates the bioconjugation of the desthiobiotin-PEG4 moiety to the target molecule. In the context of PROTACs, this linkage allows the recruitment of target proteins to the ubiquitin-proteasome system for degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key properties:

Compound Name Molecular Weight Functional Groups Key Applications Reference CAS/Study
Target Compound ~1,000* Dual NHS esters, PEG spacers, imidazolidin Drug delivery, bioconjugation N/A (hypothetical)
2,5-Dioxopyrrolidin-1-yl 1-(1,3-Dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate 508.47 NHS ester, PEG spacer, isoindolin Research chemical, linker synthesis 1415328-95-8
2,5-Dioxopyrrolidin-1-yl 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate (Desthiobiotin NHS Ester) 311.33 NHS ester, imidazolidin Biotinylation, affinity chromatography 80750-24-9
Alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates (e.g., Azone derivatives) 200–300 NHS ester, alkyl chain Transdermal permeation enhancers [Study: [5]]
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ~250 NHS ester, benzylamide Anticonvulsant agents [Study: [8, 9]]
2,5-Dioxopyrrolidin-1-yl 1-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)-3-oxo-6,9,12,15,18-pentaoxa-2-azahenicosan-21-oate 618.64 NHS ester, tetrazine, PEG spacer Bioorthogonal click chemistry 2096446-25-0

*Estimated based on structural complexity.

Key Differentiators

Dual Reactivity vs. Single Functionalization: The target compound’s dual NHS esters enable simultaneous conjugation of two biomolecules, unlike monofunctional analogues (e.g., desthiobiotin NHS ester ). This is critical for crosslinking or multivalent drug delivery systems. In contrast, tetrazine-containing derivatives (e.g., CAS 2096446-25-0) prioritize bioorthogonal reactivity over amine coupling .

PEG Spacer Design :

  • The 3,6,9,12-tetraoxapentadecan chain provides a 15-atom PEG spacer, longer than the 12-atom spacer in CAS 1415328-95-8 , enhancing solubility and reducing steric hindrance in aqueous environments.

Bioactive Imidazolidin Moiety :

  • The (4R,5S)-5-methyl-2-oxoimidazolidin group, shared with desthiobiotin derivatives , confers affinity for streptavidin-binding proteins, enabling applications in targeted therapies. This contrasts with benzylamide-containing anticonvulsants (e.g., ), which lack targeting functionality.

Hybrid Applications: Unlike permeation enhancers (e.g., alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates ), the target compound’s size and polarity limit transdermal use but favor systemic delivery via intravenous or subcutaneous routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.